![molecular formula C22H20ClN5O3 B2491006 3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide CAS No. 1206996-18-0](/img/no-structure.png)

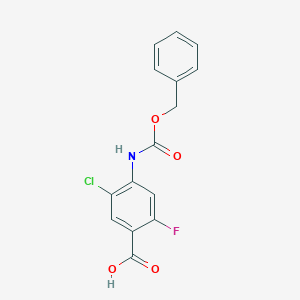

3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements such as chlorine, furan, pyrimidin, and pyrazole within a dimethylpropanamide framework. Its relevance spans across different areas of chemistry, particularly in materials science, pharmacology, and organic synthesis.

Synthesis Analysis

Synthesis of derivatives similar to the compound often involves multistep reactions, starting with basic building blocks and progressing through a series of chemical transformations. For instance, Kirkpatrick et al. (1977) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the methods that could potentially apply to our compound of interest (Kirkpatrick et al., 1977).

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' involves the synthesis of the pyrazole and pyrimidine intermediates separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine", "3-chloro-2,2-dimethylpropanoyl chloride", "sodium hydride", "2-bromo-5-nitropyrazole", "palladium on carbon", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Synthesis of 2-(furan-2-yl)acetic acid by reacting 2-furancarboxaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.", "Step 2: Synthesis of 6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine by reacting 2-(furan-2-yl)acetic acid with 4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of 2-(6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-2-yl)-5-nitropyrazole by reacting 2-bromo-5-nitropyrazole with the intermediate from step 2 in the presence of palladium on carbon.", "Step 4: Synthesis of '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' by reacting the intermediate from step 3 with 3-chloro-2,2-dimethylpropanoyl chloride and triethylamine in N,N-dimethylformamide." ] } | |

CAS 编号 |

1206996-18-0 |

产品名称 |

3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |

分子式 |

C22H20ClN5O3 |

分子量 |

437.88 |

IUPAC 名称 |

3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C22H20ClN5O3/c1-22(2,13-23)20(30)25-18-11-16(17-9-6-10-31-17)27-28(18)21-24-15(12-19(29)26-21)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,25,30)(H,24,26,29) |

InChI 键 |

CDXCETKRMHBTEN-UHFFFAOYSA-N |

SMILES |

CC(C)(CCl)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)

![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)